1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride

Description

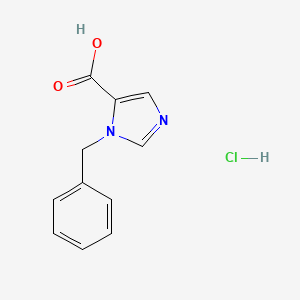

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is a substituted imidazole derivative featuring a benzyl group at the N1 position and a carboxylic acid moiety at the C5 position, with a hydrochloride salt form enhancing its solubility for experimental applications. The benzyl substituent likely influences lipophilicity and binding affinity compared to simpler alkyl or aryl analogs .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H11ClN2O2 |

|---|---|

Molecular Weight |

238.67 g/mol |

IUPAC Name |

3-benzylimidazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H10N2O2.ClH/c14-11(15)10-6-12-8-13(10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2,(H,14,15);1H |

InChI Key |

RORMQTLHIZSOAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Imidazole N-oxides.

Reduction: Benzyl alcohol or benzaldehyde derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Antiviral Activity

Research has demonstrated that compounds with similar structural features to 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride exhibit antiviral properties. For instance, derivatives of benzimidazole have shown effectiveness against various viruses, including enteroviruses and herpes simplex virus (HSV) . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

Anticancer Potential

The compound's efficacy in cancer treatment has been explored through various studies. For example, derivatives of benzimidazole have been synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116). Some compounds demonstrated IC50 values lower than standard treatments, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against both Gram-positive and Gram-negative bacteria. Studies have reported significant antimicrobial effects, suggesting that the compound could be developed into a therapeutic agent for treating bacterial infections .

Case Study 1: Antiviral Efficacy

In a study focusing on benzimidazole derivatives, compounds similar to this compound were synthesized and tested against enteroviruses. The results indicated potent inhibition with IC50 values significantly lower than existing antiviral drugs .

Case Study 2: Anticancer Activity

A series of benzimidazole derivatives were evaluated for their anticancer properties against HCT116 cells. The study revealed that certain derivatives exhibited superior potency compared to established chemotherapeutics, highlighting the therapeutic potential of this class of compounds .

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown agonistic activities against the TGR5 receptor, which is involved in the regulation of glucose and lipid metabolism . The binding of the compound to this receptor activates downstream signaling pathways that modulate metabolic processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The benzyl group in the target compound increases steric bulk and aromatic interactions compared to methyl or carboxyethyl groups in analogs .

- Acid-Base Properties : The hydrochloride salt improves water solubility, a critical factor for biological assays, as seen in related compounds like 2-methyl-benzimidazole derivatives .

Crystallographic and Solid-State Properties

- Hydrogen Bonding : Carboxylic acid and hydrochloride groups facilitate intermolecular interactions, as observed in 1-cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid .

Biological Activity

1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a molecular formula of CHNO·HCl and a molecular weight of 238.67 g/mol. It consists of an imidazole ring substituted with a benzyl group at one position and a carboxylic acid moiety at another, enhancing its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research has shown that this compound exhibits various biological activities, including:

- Agonistic Activity : Recent studies indicate that derivatives of this compound can act as agonists for the TGR5 receptor, which is implicated in glucose metabolism and energy homeostasis. Notably, compounds derived from this structure have demonstrated superior agonistic activity compared to reference drugs, suggesting potential applications in treating metabolic disorders such as diabetes .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary findings suggest that it may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- TGR5 Agonist Evaluation :

-

Antimicrobial Activity Assessment :

- A study assessed the antibacterial efficacy of various imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicated effective activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Structural Comparison with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Benzyl-1H-imidazole | 4238-71-5 | 0.98 |

| 4-Imidazol-1-ylmethylphenylamine | 56643-85-7 | 0.92 |

| N-Methyl-4-(1-imidazolyl)benzylamine | 179873-45-1 | 0.90 |

Table 2: Biological Activity Overview

Q & A

Q. 1.1. What are the optimal synthetic routes for preparing 1-benzyl-1H-imidazole-5-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with benzyl-substituted imidazole precursors. A common approach includes:

Condensation : Reacting benzylamine derivatives with imidazole-5-carboxylic acid precursors under acidic conditions. For example, chloromethylation of the imidazole ring followed by benzylation using benzyl bromide in the presence of a base like K₂CO₃ .

Hydrochloride Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt, enhancing solubility for biological assays .

Optimization Tips :

Q. 1.2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key analytical techniques include:

Q. 1.3. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

- Solubility Profile :

- Highly soluble in water and polar solvents (e.g., DMSO, methanol) due to the hydrochloride salt .

- Limited solubility in non-polar solvents (e.g., hexane, chloroform).

- Experimental Implications :

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

- Key Modifications :

- Assay Design :

- Test derivatives against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based activity assays.

- Compare IC₅₀ values and correlate with computational docking studies (e.g., AutoDock Vina) .

Q. 2.2. What strategies are effective in resolving contradictions in reported biological data for imidazole derivatives?

Methodological Answer:

- Data Triangulation :

- Batch Variability :

Q. 2.3. How can X-ray crystallography be utilized to determine the solid-state structure of this compound?

Methodological Answer:

- Crystallization :

- Use slow evaporation from a methanol/water mixture (1:1 v/v) at 4°C.

- Optimize crystal growth via seeding or gradient cooling .

- Data Collection/Refinement :

- Collect diffraction data (λ = 1.5418 Å) on a single-crystal diffractometer.

- Refine structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes). Key parameters:

- R-factor : <0.05 for high-resolution data.

- Bond Length Accuracy : ±0.02 Å .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.